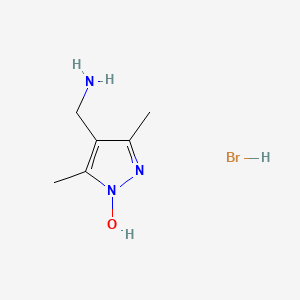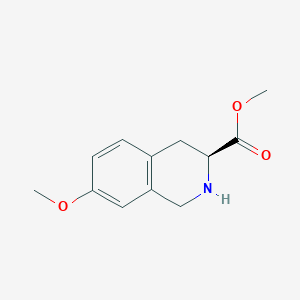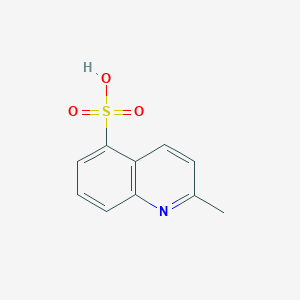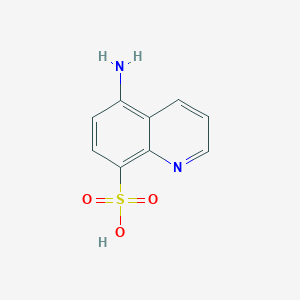![molecular formula C14H13N3 B11881133 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11881133.png)
7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que pertenece a la familia de la pirrolo[2,3-d]pirimidina. Estos compuestos son conocidos por sus diversas actividades biológicas y se exploran a menudo por sus posibles aplicaciones terapéuticas. La estructura única de la 7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina la convierte en un tema de interés en la química medicinal y la investigación farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina típicamente implica reacciones orgánicas de varios pasos. Un método común incluye la ciclización de precursores apropiados bajo condiciones controladas.
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas para garantizar un alto rendimiento y pureza. Técnicas como la síntesis asistida por microondas se han explorado para mejorar la eficiencia de la reacción y reducir los tiempos de reacción .
Análisis De Reacciones Químicas
Tipos de Reacciones: 7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede ser oxidado usando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en posiciones específicas del anillo de pirimidina.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en condiciones básicas.
Productos Mayores: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos correspondientes, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de pirimidina .
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Explorado por su papel en la inhibición enzimática y como sonda en estudios bioquímicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas específicas.
Mecanismo De Acción
El mecanismo de acción de la 7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe ciertas quinasas al unirse a sus sitios activos, bloqueando así su actividad. Esta inhibición puede conducir a la interrupción de las vías de señalización esenciales para la supervivencia y proliferación de las células cancerosas . También se ha documentado la capacidad del compuesto para inducir la apoptosis en las células cancerosas .
Compuestos Similares:
Ribociclib: Un inhibidor selectivo de CDK4/6 con un núcleo de pirrolo[2,3-d]pirimidina.
Palbociclib: Otro inhibidor de CDK4/6 con una estructura similar.
Singularidad: 7-Bencil-2-metil-7H-pirrolo[2,3-d]pirimidina destaca por su patrón de sustitución específico, que confiere actividades biológicas únicas. En comparación con ribociclib y palbociclib, puede ofrecer ventajas distintas en términos de selectividad y potencia contra ciertas líneas celulares cancerosas .
Comparación Con Compuestos Similares
Ribociclib: A selective CDK4/6 inhibitor with a pyrrolo[2,3-d]pyrimidine core.
Palbociclib: Another CDK4/6 inhibitor with a similar structure.
Uniqueness: 7-Benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique biological activities. Compared to ribociclib and palbociclib, it may offer distinct advantages in terms of selectivity and potency against certain cancer cell lines .
Propiedades
Fórmula molecular |
C14H13N3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
7-benzyl-2-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H13N3/c1-11-15-9-13-7-8-17(14(13)16-11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clave InChI |
JHJOEJSVFXFECQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C2C=CN(C2=N1)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B11881059.png)











